3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide 3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 39565-73-6
VCID: VC13265569
InChI: InChI=1S/C11H13NO2S/c1-9-4-2-3-5-11(9)12-10-6-7-15(13,14)8-10/h2-7,10,12H,8H2,1H3
SMILES: CC1=CC=CC=C1NC2CS(=O)(=O)C=C2
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide

CAS No.: 39565-73-6

Cat. No.: VC13265569

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide - 39565-73-6

Specification

CAS No. 39565-73-6
Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
IUPAC Name N-(2-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Standard InChI InChI=1S/C11H13NO2S/c1-9-4-2-3-5-11(9)12-10-6-7-15(13,14)8-10/h2-7,10,12H,8H2,1H3
Standard InChI Key PNWNKJDFBJGZKX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2CS(=O)(=O)C=C2
Canonical SMILES CC1=CC=CC=C1NC2CS(=O)(=O)C=C2

Introduction

Chemical Identity and Structural Characterization

3-Thiophenamine, 2,3-dihydro-N-(2-methylphenyl)-, 1,1-dioxide (CAS 39565-73-6) is a sulfur-containing heterocyclic compound with the molecular formula C11H13NO2S\text{C}_{11}\text{H}_{13}\text{NO}_{2}\text{S} and a molecular weight of 223.29 g/mol . Its structure features a partially saturated thiophene ring (2,3-dihydrothiophene) fused to a sulfone group (SO2\text{SO}_{2}) and an aromatic 2-methylphenylamine substituent (Figure 1). The compound is classified as an aminotoluene derivative, with the sulfone group enhancing its polarity and potential reactivity .

Table 1: Key identifiers and properties

PropertyValueSource
CAS Registry Number39565-73-6
IUPAC NameNN-(2-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Molecular FormulaC11H13NO2S\text{C}_{11}\text{H}_{13}\text{NO}_{2}\text{S}
SMILESO=S1(=O)C=CC(NC=2C=CC=CC2C)C1\text{O=S1(=O)C=CC(NC=2C=CC=CC2C)C1}
InChIKeyPNWNKJDFBJGZKX-UHFFFAOYSA-N

Physicochemical Properties

Experimental and predicted properties are summarized below:

Table 2: Physicochemical data

PropertyValue/DescriptionSource
Boiling Point457.8 ± 45.0 °C (predicted)
Density1.315 ± 0.06 g/cm³ (predicted)
pKa2.43 ± 0.20 (predicted)
SolubilityModerately soluble in polar organic solvents (e.g., DMSO, ethanol)

The compound’s stability under various conditions (e.g., pH, temperature) remains understudied, though sulfones generally exhibit robust thermal stability .

Analytical Characterization

Techniques for structural elucidation and purity assessment include:

  • NMR spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR for confirming substituent positions .

  • Mass spectrometry: HRMS for molecular ion validation (m/zm/z 223.29) .

  • X-ray crystallography: Resolve dihydrothiophene ring conformation and sulfone geometry .

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